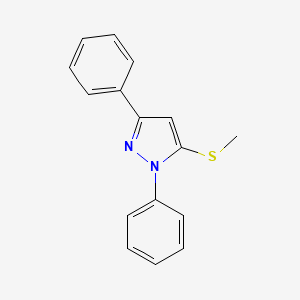

1,3-Diphenyl-5-methylthio-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-5-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction typically yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-methylthio-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1,3-Diphenyl-5-methylthio-1H-pyrazole exhibits significant pharmacological properties, making it a valuable scaffold in drug development.

Key Biological Activities:

- Antimicrobial Activity: Several studies have demonstrated the compound's effectiveness against various pathogens. For instance, derivatives of pyrazole have shown potent activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

- Anti-inflammatory Properties: The compound has been tested for anti-inflammatory effects using models such as carrageenan-induced paw edema. Certain derivatives exhibited inhibition rates comparable to established anti-inflammatory drugs like diclofenac .

- Anticancer Potential: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For example, compounds derived from this compound have shown promise in targeting specific cancer pathways .

Agricultural Chemistry

In agricultural science, this compound serves as an important intermediate for synthesizing agrochemicals.

Applications in Agrochemicals:

- Fungicides and Herbicides: The compound is utilized in the synthesis of fungicides and herbicides that enhance crop protection and yield. Its efficacy against plant pathogens has been documented in various studies .

- Growth Regulators: Research has indicated that pyrazole derivatives can act as plant growth regulators, promoting healthy plant development under stress conditions .

Material Science

The structural properties of this compound lend themselves to applications in material science.

Use in Advanced Materials:

- Polymers and Coatings: The compound is explored for its potential in developing durable polymers and coatings that exhibit resistance to environmental degradation. Its unique chemical structure allows for enhanced performance characteristics in these materials .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anti-inflammatory, anticancer | Effective against multiple pathogens |

| Agricultural Chemistry | Synthesis of fungicides/herbicides | Improved crop yields and pathogen resistance |

| Material Science | Development of advanced polymers and coatings | Enhanced durability and environmental resistance |

Case Studies

-

Antimicrobial Activity Study:

A study conducted on a series of pyrazole derivatives demonstrated significant antimicrobial activity against a range of bacteria and fungi. The most active compound showed an MIC value of 12.5 mg/mL against Staphylococcus aureus and Candida albicans . -

Anti-inflammatory Efficacy:

In a carrageenan-induced paw edema model, certain derivatives of this compound exhibited up to 84% inhibition compared to standard treatments like indomethacin, highlighting its potential as an anti-inflammatory agent . -

Agrochemical Development:

Research into the synthesis of new herbicides based on pyrazole structures showed promising results in controlling weed growth while minimizing damage to crops, showcasing its utility in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in its antiviral activity, the compound inhibits viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

1,3-Diphenyl-5-methylthio-1H-pyrazole can be compared with other similar compounds, such as:

1,3,5-Trisubstituted Pyrazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

3,5-Diphenyl-1H-pyrazole: This compound lacks the methylthio group, resulting in different chemical and biological properties.

Biological Activity

1,3-Diphenyl-5-methylthio-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and methylthio groups. The molecular formula is C16H15N2S, and its synthesis typically involves the reaction of hydrazine derivatives with appropriate aryl compounds.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It has been evaluated using various assays, including the DPPH radical scavenging method, which measures the ability of compounds to neutralize free radicals. In one study, the compound showed a notable reduction in DPPH radical activity, suggesting its potential as an antioxidant agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro studies indicated that it possesses effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency, revealing promising results that suggest further exploration in antimicrobial drug development .

Anticancer Potential

This compound has been investigated for its anticancer properties. Recent research highlights its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound was found to enhance caspase-3 activity significantly, indicating its role in promoting programmed cell death in malignant cells .

Case Studies

A series of experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |

| HepG2 | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 12.5 | Microtubule destabilization |

These results indicate that this compound could be a valuable candidate for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diphenyl-5-methylthio-1H-pyrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, reacting phenylhydrazine with a diketone precursor under acidic or basic conditions can yield the pyrazole core. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing substituents on the carbonyl group favor formation of the 5-methylthio derivative. Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) improves yield . Copper-catalyzed cross-coupling reactions in ionic liquids (e.g., [BMIM]BF₄) at 130°C for 2 hours can enhance regioselectivity and reduce byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The pyrazole ring protons appear as singlet(s) near δ 6.5–7.5 ppm, while the methylthio group (S–CH₃) resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons from phenyl groups show splitting patterns consistent with para/meta substitution .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–S (650–750 cm⁻¹) confirm the pyrazole and thioether moieties .

- Mass Spectrometry : A molecular ion peak [M+H]⁺ at m/z 295 (C₁₆H₁₃N₂S) with fragmentation patterns (e.g., loss of CH₃S•) validates the structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 7:3) separates the target compound from unreacted phenylhydrazine and diketone precursors. Recrystallization in ethanol/water (1:1) at 0°C yields high-purity crystals (>95%). For trace metal removal (e.g., Cu residues), chelating agents like EDTA in aqueous washes are recommended .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-based regiochemical assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides unambiguous confirmation of regiochemistry. For example, bond lengths (C–N: ~1.34 Å, C–S: ~1.78 Å) and torsion angles between phenyl rings (e.g., dihedral angles >60° indicate non-planar conformations) differentiate between 1,3- and 1,5-regioisomers. Discrepancies in NMR coupling constants (e.g., J = 2.1 Hz vs. 4.5 Hz for adjacent protons) can be cross-validated with SCXRD-derived spatial arrangements .

Q. What computational methods predict the electronic properties and bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity. Molecular docking (AutoDock Vina) against COX-2 or CYP450 enzymes predicts binding affinities (ΔG ≈ -8.5 kcal/mol), suggesting potential anti-inflammatory activity. Solvent effects (PCM model) and Mulliken charges on the sulfur atom guide SAR studies .

Q. How do steric and electronic effects influence the molecular conformation of this compound in the solid state?

- Methodological Answer : SCXRD analysis reveals that bulky substituents (e.g., phenyl groups at positions 1 and 3) induce non-planarity (dihedral angle: 85° between pyrazole and phenyl rings). The methylthio group at position 5 adopts a gauche conformation to minimize steric clashes. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts: 12% contribution), stabilizing the crystal lattice .

Properties

CAS No. |

66040-87-7 |

|---|---|

Molecular Formula |

C16H14N2S |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

5-methylsulfanyl-1,3-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

LXLHBNBFXRIZAS-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.